4-Methoxy-5-methylthiophene-3-carboxylicacid

Description

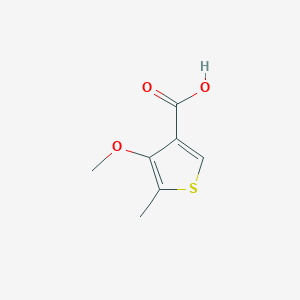

4-Methoxy-5-methylthiophene-3-carboxylic acid is an organic compound with the molecular formula C7H8O3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Properties

Molecular Formula |

C7H8O3S |

|---|---|

Molecular Weight |

172.20 g/mol |

IUPAC Name |

4-methoxy-5-methylthiophene-3-carboxylic acid |

InChI |

InChI=1S/C7H8O3S/c1-4-6(10-2)5(3-11-4)7(8)9/h3H,1-2H3,(H,8,9) |

InChI Key |

PAHHUDQDSZQVGA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CS1)C(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-5-methylthiophene-3-carboxylic acid typically involves the functionalization of the thiophene ring. One common method is the methylation of thiophene followed by carboxylation. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired product with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of 4-methoxy-5-methylthiophene-3-carboxylic acid may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-5-methylthiophene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

4-Methoxy-5-methylthiophene-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic uses.

Medicine: Research into its pharmacological properties could lead to the development of new drugs.

Industry: It can be used in the production of materials with specific properties, such as conductive polymers.

Mechanism of Action

The mechanism by which 4-methoxy-5-methylthiophene-3-carboxylic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The specific pathways involved can vary based on the compound’s structure and the context of its use .

Comparison with Similar Compounds

- Thiophene-2-carboxylic acid

- 5-Methylthiophene-2-carboxylic acid

- 4-Methoxythiophene-2-carboxylic acid

Comparison: 4-Methoxy-5-methylthiophene-3-carboxylic acid is unique due to the presence of both methoxy and methyl groups on the thiophene ring, which can influence its reactivity and properties.

Biological Activity

4-Methoxy-5-methylthiophene-3-carboxylic acid (CAS number 130083-13-5) is a compound that has garnered attention for its potential biological activities, particularly in the realms of antioxidant and anti-inflammatory properties. This article summarizes the current understanding of its biological activity, supported by relevant data tables and research findings.

- Molecular Weight : 172.2 g/mol

- Density : 1.307 g/cm³

- Boiling Point : 294.4 °C (predicted)

These properties suggest that the compound is stable under various conditions, which is essential for its application in biological studies.

Antioxidant Activity

The antioxidant properties of phenolic compounds are well-documented, with methoxy and hydroxyl groups enhancing their ability to scavenge free radicals. The presence of these functional groups in 4-methoxy-5-methylthiophene-3-carboxylic acid is crucial for its antioxidant activity.

Structure-Antioxidant Activity Relationship

Research indicates that the number and position of methoxy groups significantly influence the antioxidant capacity of phenolic acids. A study demonstrated that compounds with more methoxy groups showed higher radical scavenging abilities in DPPH and FRAP assays .

| Compound Structure | DPPH Scavenging Activity (IC50, µM) |

|---|---|

| 4-H-3,5-DM-B | < 10 |

| 4-H-3-M | 20 |

| 4-H | > 100 |

This data illustrates that the antioxidant activity of 4-methoxy-5-methylthiophene-3-carboxylic acid may be superior compared to other related compounds due to its methoxy substitution.

Anti-inflammatory Activity

Thiophene derivatives, including 4-methoxy-5-methylthiophene-3-carboxylic acid, have shown potential as anti-inflammatory agents. The compound has been studied for its ability to inhibit key enzymes involved in inflammatory pathways, such as COX and LOX enzymes.

Inhibition Studies

In silico studies have indicated that thiophene-based compounds can effectively inhibit the enzyme 5-lipoxygenase (5-LOX), with IC50 values reported around 29.2 µM for related structures . This suggests that 4-methoxy-5-methylthiophene-3-carboxylic acid may also exhibit similar inhibitory effects due to its structural characteristics.

Case Studies

- In Vivo Studies : In a mouse model of inflammation induced by lipopolysaccharides (LPS), administration of thiophene derivatives resulted in a significant reduction of pro-inflammatory cytokines such as TNF-α and IL-6 . This supports the hypothesis that compounds like 4-methoxy-5-methylthiophene-3-carboxylic acid could modulate inflammatory responses effectively.

- Cell Culture Assays : In vitro assays using THP-1 monocytes demonstrated that thiophene derivatives could inhibit mast cell degranulation and reduce the expression of inflammatory markers . These findings indicate a mechanism through which 4-methoxy-5-methylthiophene-3-carboxylic acid may exert its anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.